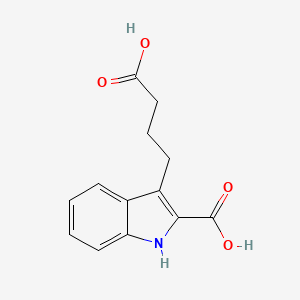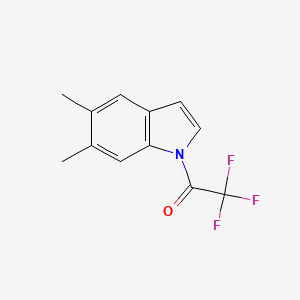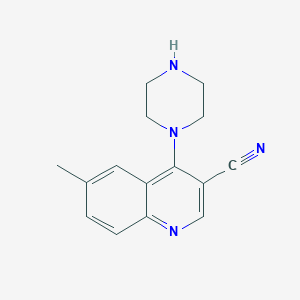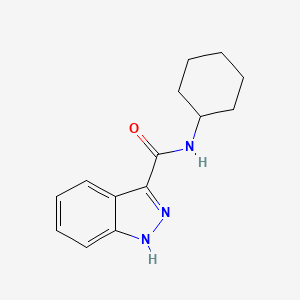
N-Cyclohexyl-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ciclohexil-1H-indazol-3-carboxamida: es un compuesto orgánico que pertenece a la clase de derivados del indazol. Los compuestos del indazol son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Materiales de partida: La síntesis de N-Ciclohexil-1H-indazol-3-carboxamida típicamente comienza con indazol y ciclohexilamina.
Reacción con compuestos de clorocarbonilo: El indazol se hace reaccionar con compuestos de clorocarbonilo en presencia de una base para formar cloruro de indazol-3-carboxilo.
Formación de carboxamida: El cloruro de indazol-3-carboxilo luego se hace reaccionar con ciclohexilamina para producir N-Ciclohexil-1H-indazol-3-carboxamida.
Métodos de producción industrial: La producción industrial de N-Ciclohexil-1H-indazol-3-carboxamida sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Reacciones de sustitución: N-Ciclohexil-1H-indazol-3-carboxamida puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno del anillo de indazol.
Oxidación y reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar varios derivados.
Reacciones de ciclación: Puede participar en reacciones de ciclación para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Bases: Hidróxido de sodio, carbonato de potasio.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de indazol sustituidos, que pueden tener diferentes actividades y propiedades biológicas.
Aplicaciones Científicas De Investigación
Química: N-Ciclohexil-1H-indazol-3-carboxamida se utiliza como bloque de construcción en la síntesis de moléculas más complejas. Es particularmente valioso en el desarrollo de nuevas metodologías sintéticas y el estudio de mecanismos de reacción .
Biología y medicina: El compuesto ha mostrado potencial como un inhibidor selectivo de ciertas enzimas, lo que lo convierte en un candidato para el desarrollo de fármacos. Se está estudiando por sus propiedades anticancerígenas, antiinflamatorias y antimicrobianas .
Industria: En el sector industrial, N-Ciclohexil-1H-indazol-3-carboxamida se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos .
Mecanismo De Acción
N-Ciclohexil-1H-indazol-3-carboxamida ejerce sus efectos interactuando con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad de ciertas quinasas, que están involucradas en las vías de señalización celular. Esta inhibición puede conducir a la modulación de varios procesos biológicos, incluida la proliferación celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares:
N-(Adamantan-1-il)-1-(ciclohexilmetil)-1H-indazol-3-carboxamida (ACHMINACA): Este compuesto es estructuralmente similar pero contiene un grupo adamantilo en lugar de un grupo ciclohexilo.
Derivados de 1H-indazol-3-carboxamida: Estos compuestos comparten el núcleo de indazol-3-carboxamida pero tienen diferentes sustituyentes en el átomo de nitrógeno.
Singularidad: N-Ciclohexil-1H-indazol-3-carboxamida es única debido a su sustitución ciclohexílica específica, que imparte propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación científica e industria.
Propiedades
Fórmula molecular |
C14H17N3O |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
N-cyclohexyl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O/c18-14(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16-17-13/h4-5,8-10H,1-3,6-7H2,(H,15,18)(H,16,17) |
Clave InChI |
OIUOOHQNKOIQGL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)

![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)
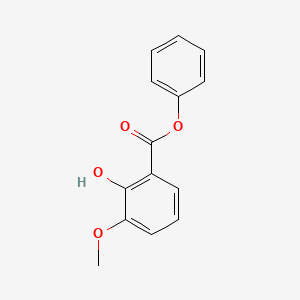


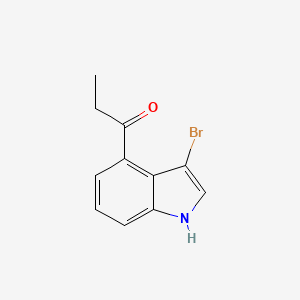


![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)

